molecular formula C13H13N3O2 B1270510 3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid CAS No. 436088-89-0

3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid

Cat. No. B1270510
M. Wt: 243.26 g/mol
InChI Key: MHWWFBSFFVDUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid is a compound of interest due to its potential in various chemical and biological applications. Its structure features a benzoic acid moiety substituted with amino and pyridin-3-ylmethyl-amino groups, indicating a potential for complex chemical behavior and reactivity.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from benzoic acid or its derivatives. For instance, the synthesis of pyridin-ylmethyl esters of aminobenzoic acids has been reported, involving the condensation of aminobenzoic acid with pyridine-2-carboxaldehyde, indicating a potential method for synthesizing compounds with similar structures to 3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid (Tzimopoulos et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid has been studied using various analytical techniques, such as X-ray crystallography. These studies reveal complex hydrogen bonding patterns and molecular assemblies, indicating the importance of N—H⋯O and C—H⋯O hydrogen bonds in determining the molecular conformation and packing (Lemmerer & Bourne, 2012).

Chemical Reactions and Properties

Compounds with structures similar to 3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid participate in various chemical reactions, including condensation and complexation, which can significantly affect their photophysical properties and reactivity. Such properties are critical for their potential use in coordination polymers and as ligands in metal complexes (Du et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and the nature of substituents. Studies on similar compounds show that hydrogen bonding and π-π stacking interactions play a significant role in their solid-state packing, affecting their melting points and solubility (Lemmerer & Bourne, 2012).

Chemical Properties Analysis

The chemical behavior of 3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid derivatives, including their reactivity towards acids, bases, and various organic reagents, is a key area of interest. Their functional groups enable a range of chemical reactions, such as amide formation and esterification, crucial for further derivatization and application in synthetic chemistry (Tzimopoulos et al., 2010).

Scientific Research Applications

Crystallography and Molecular Assembly

A study by Lemmerer and Bourne (2012) focused on the co-crystal of benzoic acid derivatives, highlighting their assembly into chains via hydrogen bonds and forming extended ribbons. This structural insight is crucial for understanding molecular interactions and designing new materials (Lemmerer & Bourne, 2012).

Luminescence and Stimuli-Responsive Properties

Srivastava et al. (2017) investigated pyridyl substituted benzamides, revealing their luminescent properties and multi-stimuli-responsive behavior. These findings are significant for applications in optical materials and sensors (Srivastava et al., 2017).

Coordination Chemistry and Complex Formation

Woodburn et al. (2010) prepared complexes of related compounds with Co, Ni, and Cu, studying their structures and spectroscopic properties. Such complexes have potential in catalysis and as functional materials (Woodburn et al., 2010).

Metal-Organic Frameworks (MOFs) for Gas Separation and Adsorption

Ma et al. (2020) synthesized an amino-decorated porous MOF, demonstrating its efficiency in gas separation and high iodine adsorption. This research contributes to the development of new materials for environmental and energy applications (Ma et al., 2020).

Antimicrobial Activities of Schiff Base Ligands

Kalshetty et al. (2013) explored the synthesis and antimicrobial activities of Schiff base ligands derived from 3-Aldehydosalicylic acid, suggesting their potential in pharmaceutical research (Kalshetty et al., 2013).

Photophysical Properties of Lanthanide Complexes

Sivakumar et al. (2011) synthesized lanthanide complexes to study their crystal structures and photophysical properties, contributing to the field of luminescent materials (Sivakumar et al., 2011).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

3-amino-4-(pyridin-3-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c14-11-6-10(13(17)18)3-4-12(11)16-8-9-2-1-5-15-7-9/h1-7,16H,8,14H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWWFBSFFVDUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355609
Record name 3-Amino-4-{[(pyridin-3-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid

CAS RN

436088-89-0
Record name 3-Amino-4-{[(pyridin-3-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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